molecular formula C14H12N4O3S B2426311 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872704-24-0

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2426311
CAS No.: 872704-24-0
M. Wt: 316.34
InChI Key: PFYNBKCGNXNLIJ-UHFFFAOYSA-N
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Description

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a pyridazine ring, and an isoxazole ring, all connected through a thioether linkage and an acetamide group.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-7-12(18-21-9)15-13(19)8-22-14-5-4-10(16-17-14)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNBKCGNXNLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is formed via condensation reactions involving hydrazine derivatives and diketones.

    Thioether Linkage Formation: The furan and pyridazine rings are connected through a thioether linkage using thiol reagents under controlled conditions.

    Isoxazole Ring Formation: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Acetamide Group Addition: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: can be compared with other compounds containing furan, pyridazine, or isoxazole rings.

    Examples: 2-(furan-2-yl)pyridazine, N-(5-methylisoxazol-3-yl)acetamide, and other thioether-linked heterocycles.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure and the presence of diverse functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological and pharmacological activities. This compound features a unique structure that combines a furan ring, a pyridazine ring, and an isoxazole moiety, making it a candidate for various therapeutic applications.

The molecular formula for this compound is C14H12N4O3SC_{14}H_{12}N_{4}O_{3}S, with a molecular weight of 316.34 g/mol. The structure includes functional groups that are known to influence biological activity, such as the thioether linkage and the aromatic rings which may contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC14H12N4O3SC_{14}H_{12}N_{4}O_{3}S
Molecular Weight316.34 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of pro-carcinogens .
  • Antioxidant Activity : The presence of the furan and isoxazole rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Chemopreventive Effects : Research indicates that related compounds can modulate phase I and phase II detoxifying enzymes, thereby reducing the risk of genotoxicity from carcinogens .

In Vitro Studies

Research has demonstrated that compounds structurally similar to this compound exhibit significant biological activities:

  • Genotoxicity Reduction : A study showed that furan derivatives could reduce DNA adduct formation in MCF-7 cells exposed to DMBA, indicating protective effects against carcinogenic agents .
  • Enzyme Modulation : The compound was found to enhance the expression and activity of detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), which are critical in cellular defense mechanisms against oxidative damage .

Case Studies

A notable case study involved the evaluation of related compounds in animal models, where they displayed significant inhibition of tumor growth and reduced markers of oxidative stress. These findings suggest that the compound may have potential applications in cancer prevention and treatment.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Pyridazine ring8.5–9.5 (1H, s)1600 (C=N stretch)
Furan C-H6.2–7.4 (2H, m)3100 (Ar C-H)
Thioacetamide (C=S)-1250

Q. Table 2. Biological Activity Profiling Workflow

StepMethodOutcome Metric
Target PredictionPASS softwarePa score > 0.7
Binding AffinityMolecular docking (Glide SP)ΔG < -8 kcal/mol
In Vitro ValidationCOX-2 inhibition assayIC50 (µM)
In Vivo EfficacyCarrageenan-induced edema model% Reduction in paw volume

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